Anabol
Description
Structure
2D Structure
Properties
IUPAC Name |
2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJKIOFIWVMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860078 | |
| Record name | 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10418-03-8, 22957-48-8 | |
| Record name | stanozolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Methandienone
Precursor Chemistry and Strategic Starting Materials
Naturally occurring steroids and sterols serve as common starting materials for the semisynthesis of various steroid derivatives, including anabolic steroids. csjmu.ac.inwjpls.orgnih.govwikipedia.org Cholesterol, lanosterol, and cycloartenol (B190886) are key sterols from which other steroids are manufactured in biological systems. wikipedia.org In the pharmaceutical industry, readily available natural products like diosgenin, extracted from plants, or phytosterols (B1254722) are historically and currently used as basic precursors or synthons for the chemical synthesis of steroid-based drugs. csjmu.ac.innih.govbritannica.com
For the synthesis of methandienone specifically, methyltestosterone (B1676486) (17α-methyltestosterone) is identified as a closely related precursor. Methandienone is described as a dehydrogenated derivative of methyltestosterone. chemicalbook.comchemicalbook.com This indicates that a key step in the synthesis of methandienone from methyltestosterone involves the introduction of a double bond in the A-ring.
Total Synthesis Approaches to the Methandienone Core Structure
Total synthesis of steroids involves constructing the complex four-ring steroid nucleus from simpler, often acyclic, starting materials. britannica.comlkouniv.ac.in This typically involves a series of reactions to build the A, B, C, and D rings with the correct stereochemistry. britannica.com Monocyclic starting materials, such as quinones, can provide one ring upon which the others are built through condensation reactions. britannica.com Another approach involves the acid-catalyzed cyclization of open-chain molecules containing strategically placed double bonds, which can establish the necessary stereochemistry of the ring fusions. britannica.com While total synthesis offers access to a wide range of chemical space, it is often more complex and less commercially practical for many steroids compared to semisynthesis from abundant natural sources. britannica.comcaltech.edu Specific total synthesis routes for methandienone are not detailed in the provided search results, but general principles of steroid total synthesis would apply, involving the construction of the androstane (B1237026) skeleton with the specific modifications of methandienone (C17α methyl group and the C1=C2 double bond).
Semisynthetic Routes and Intermediate Derivatization Strategies
Semisynthesis involves modifying existing, naturally abundant steroids to produce the desired compound. britannica.comcaltech.edu This is often more practical for commercial production. britannica.com As methandienone is a dehydrogenated derivative of methyltestosterone, a primary semisynthetic route would likely involve reactions that introduce the C1=C2 double bond into the methyltestosterone structure. chemicalbook.comchemicalbook.com
Intermediate derivatization strategies in steroid synthesis involve functionalizing key positions on the steroid nucleus. For methandienone, this includes the presence of a hydroxyl group at C17β and a methyl group at C17α, in addition to the C3-keto group and the C1=C2 and C4=C5 double bonds. wikipedia.orgactizapharma.com The introduction of the 17α-methyl group is crucial for oral activity as it hinders metabolic oxidation of the 17β-hydroxyl group. nih.gov
Stereochemical Considerations in Methandienone Synthesis
Stereochemical control is paramount in steroid synthesis because the biological activity of steroids is highly dependent on their three-dimensional structure and the specific configuration of chiral centers. numberanalytics.com The steroid nucleus has multiple chiral centers, and the fused ring system creates a rigid structure with distinct α and β faces. wikipedia.org
Methandienone has specific stereochemistry at several positions, including C8, C9, C10, C13, C14, and C17. wikipedia.org The synthesis must ensure the correct relative and absolute configuration at these centers. For example, the 17α-methyl group and the 17β-hydroxyl group have defined spatial orientations. wikipedia.orgactizapharma.com Reactions used in both total synthesis and semisynthesis must be designed to be stereoselective or stereospecific to yield the desired isomer. Achieving the correct trans anti-parallel arrangement of the fused rings (B-C and C-D) and the trans or cis fusion of the A-B rings (though the presence of double bonds in the A ring of methandienone affects its conformation) are critical stereochemical aspects of steroid synthesis. wikipedia.orgcore.ac.uk
Dehydrogenation Reactions in A-Ring Dienone Formation
A key structural feature of methandienone is the 1,4-dien-3-one system in the A-ring. wikipedia.orgactizapharma.com This requires the introduction of a double bond between C1 and C2 through a dehydrogenation reaction. Dehydrogenation reactions are crucial in the synthesis of many pharmacologically active steroids, often increasing their activity. chemicalbook.com
Chemical dehydrogenation methods can be employed to introduce unsaturation into the steroid nucleus. Palladium-catalyzed aerobic dehydrogenation of cyclic ketones is one such method that can form α,β-unsaturated carbonyl compounds, which are versatile intermediates in the synthesis of pharmaceuticals. organic-chemistry.org This type of reaction, using catalysts like Pd(DMSO)2(TFA)2 and oxygen as an oxidant, can be applied to steroid derivatives to introduce double bonds in specific positions, such as the C1=C2 bond in the A-ring. organic-chemistry.org
Microbial transformation can also achieve the introduction of double bonds, offering high selectivity and productivity under mild conditions. chemicalbook.com
Microbial Transformation Methods in Steroid Synthesis
Microbial transformation, also known as biotransformation, utilizes microorganisms or their enzymes to chemically modify organic compounds. csjmu.ac.inwjpls.orgramauniversity.ac.inslideshare.netslideshare.netresearchgate.netinflibnet.ac.inresearchfloor.org This technique is particularly valuable in steroid chemistry due to its high regio- and stereoselectivity, allowing for specific modifications that are challenging to achieve through traditional chemical synthesis. csjmu.ac.inwjpls.orgresearchgate.netinflibnet.ac.inresearchfloor.org
Microorganisms, including bacteria and fungi, possess enzymes capable of catalyzing various reactions on steroid substrates, such as hydroxylation, oxidation, reduction, isomerization, and dehydrogenation. csjmu.ac.inwjpls.orgramauniversity.ac.inslideshare.netslideshare.netresearchfloor.orgrsc.org The introduction of unsaturated bonds in the A-ring of steroids is one such commercially important microbial transformation. ramauniversity.ac.in
Specific microorganisms, such as Arthrobacter simplex, are known to catalyze the bioconversion of 17α-methyltestosterone to methandienone through dehydrogenation. chemicalbook.com This microbial dehydrogenation at the C1-C2 position is a significant step in the production of methandienone. chemicalbook.com Studies have investigated the optimal conditions for this biotransformation, including the composition of the culture medium. chemicalbook.com
Microbial transformations offer advantages such as milder reaction conditions (temperature, pressure, pH) and reduced use of hazardous chemicals compared to some chemical synthesis routes. csjmu.ac.inwjpls.orgresearchgate.netinflibnet.ac.inresearchfloor.org However, challenges can include substrate toxicity to the microorganisms and achieving high product yields and purity. wjpls.orgslideshare.netslideshare.net
Molecular Interactions and Theoretical Receptor Binding of Methandienone
Structural Characteristics of the Androgen Receptor Ligand Binding Domain (AR LBD)
The androgen receptor is a member of the steroid nuclear-receptor superfamily, functioning as a ligand-dependent transcription factor. nih.govpnas.org It possesses a modular structure, including an N-terminal domain, a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). nih.govoup.comnih.gov The LBD is crucial for binding steroid hormones and undergoes conformational changes upon ligand binding that are responsible for initiating androgen function. nih.govpnas.org
Crystallographic studies have revealed that the AR LBD shares a similar structural motif with other steroid receptor LBDs, typically consisting of 10-12 α-helices arranged in an antiparallel sandwich. nih.govresearchgate.netpnas.org The AR LBD, specifically, is composed of 11 α-helices. oup.com The ligand-binding pocket within the LBD is a cavity adjacent to a hydrophobic core, which is closed by helix 12 upon androgen binding, stabilizing the holo-receptor. researchgate.net
The AR LBD contains approximately 18 amino acid residues within its helices that are directly involved in interactions with a bound ligand. oup.com These interactions are predominantly hydrophobic, although hydrogen bonds also play a significant role. oup.com For instance, the oxygen atom at position 3 of androgens can form hydrogen bonds with AR amino acids such as Gln711, Met745, and Arg752, while the 17β-hydroxyl group can hydrogen bond with Asn705 and Thr877. oup.comnih.gov The flexibility of residues within the ligand-binding pocket allows the AR LBD to accommodate various ligand structures. rcsb.orgresearchgate.net
Computational Docking Studies of Methandienone-Androgen Receptor Complexes
Computational docking studies are used to predict the preferred binding orientation (pose) and affinity of a ligand within a receptor's binding site. researchgate.net These studies involve simulating the interaction between the ligand, such as methandienone, and the AR LBD to estimate the binding energy. nipne.ronih.gov
Molecular docking studies assessing the binding of synthetic anabolic steroids, including methandienone (methandrostenolone), to the human AR LBD have been conducted. nipne.roresearchgate.net These studies suggest that methandienone is capable of binding to the hARLBD. nipne.roresearchgate.net The binding cavity for androgenic synthetic steroids in the hARLBD is characterized as highly hydrophobic. nipne.roresearchgate.net Research indicates that even minor differences in ligand properties can significantly impact the strength of the interaction. nipne.roresearchgate.net Some studies have reported that methandienone exhibits a high binding energy to the hARLBD, with its molecular properties showing similarity to the natural ligand, testosterone (B1683101). nipne.roresearchgate.net
Molecular Dynamics Simulations of Ligand-Induced Conformational Dynamics in AR
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and protein-ligand interactions over time. itu.edu.tr These simulations can reveal how ligand binding affects the flexibility and dynamics of the AR, particularly the LBD and its associated helices like helix 12. acs.org
Studies utilizing MD simulations have explored the conformational dynamics of steroid receptors upon ligand binding. For example, MD simulations of the glucocorticoid receptor LBD have shown that the bound ligand influences the conformational ensemble of helix 12. acs.org While specific detailed MD simulation studies focusing solely on methandienone binding to the AR LBD were not extensively found in the provided search results, the principles of MD simulations applied to other steroid receptors are relevant. These simulations can help understand how methandienone binding might induce specific conformational changes in the AR LBD, affecting its interaction with coactivators and subsequent transcriptional activity.
Theoretical Models of Ligand-Receptor Selectivity and Allosteric Modulation
Ligand-receptor selectivity refers to the ability of a receptor to preferentially bind to certain ligands over others. For steroid receptors, selectivity is influenced by the size and chemical properties of the ligand-binding pocket and specific interactions between amino acids and the ligand. oup.com Theoretical models aim to explain the molecular determinants of this selectivity. rcsb.orgresearchgate.net
Allosteric modulation involves the binding of a molecule at a site distinct from the primary ligand-binding site, which in turn affects the receptor's activity or its affinity for the primary ligand. biorxiv.orgfrontiersin.org Steroid receptors can undergo allosteric regulation, where ligand binding induces conformational changes that affect interactions with coactivators or other proteins. biorxiv.orgpnas.orgnih.gov This allosteric mechanism, where ligand binding alters the conformation of regions like the AF-2 surface (often involving helix 12), is crucial for the recruitment of proteins involved in gene expression. biorxiv.orgnih.gov Agonists typically stabilize the AF-2 region, promoting coactivator binding, while antagonists can induce displacement of helix 12, preventing coactivator binding. biorxiv.org Theoretical models explore how different ligands, including synthetic ones like methandienone, might differentially modulate these allosteric pathways, leading to varied downstream effects. nih.gov
Cross-Reactivity with Other Steroid Hormone Receptors: Theoretical Aspects
Steroid hormone receptors, including AR, estrogen receptors (ER), progesterone (B1679170) receptors (PR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR), share structural and functional similarities due to their common evolutionary origin and similar core steroid structure. kjsm.orgcreative-diagnostics.com This structural resemblance can lead to cross-reactivity, where a ligand intended for one receptor can also bind to and potentially activate or inhibit other steroid hormone receptors. kjsm.orgnih.gov
Methandienone, being a synthetic steroid, may exhibit some degree of cross-reactivity with other steroid hormone receptors. Theoretical aspects of cross-reactivity are often explored through computational methods like molecular docking and by examining the structural similarities of ligand-binding pockets across different receptor types. nipne.romdpi.com While the AR LBD has specific features that contribute to its selectivity, the underlying structural homology among steroid receptors means that some overlap in ligand binding is possible. kjsm.orgresearchgate.net Studies have indicated that some anabolic steroids can bind to other nuclear and hormone receptors despite lower sequence similarity compared to the AR. nipne.roresearchgate.net The extent and nature of methandienone's theoretical cross-reactivity with receptors like ER, PR, or GR would depend on the specific interactions it can form within their respective ligand-binding pockets, influenced by factors such as pocket size, shape, and the presence of key interacting residues. researchgate.netnih.govoup.com Beyond exclusively androgenic effects, some androgens, including methandienone, have been reported to exhibit progestogenic activity, suggesting potential interaction with the progesterone receptor. kjsm.org
In Vitro and Non Human Metabolic Transformations of Methandienone
Major Biotransformation Pathways: Hydroxylation, Reduction, and Oxidation (In Vitro)
In vitro biotransformation studies of methandienone have revealed several major metabolic pathways, primarily involving phase I reactions such as hydroxylation, reduction, and oxidation. Hydroxylation can occur at various positions on the steroid structure, including the 6β, 16, 11β, and 18 positions. ontosight.ainih.govnih.govubc.caresearchgate.net Studies utilizing the fungus Cunninghamella elegans, an in vitro model known for its mammalian-like enzymatic system, have proposed monohydroxylation at positions 6, 7, 14, and 15. nih.gov
Reduction reactions are also significant in methandienone metabolism. These include the reduction of the A-ring, specifically the Δ4,5 double bond. nih.govnih.govlgcstandards.com The reduction of the 3-oxo group is another general phase I metabolic transformation observed for anabolic-androgenic steroids. nih.govlgcstandards.com
Oxidation reactions, particularly the oxidation of the 17β-hydroxyl group, contribute to the phase I metabolism of anabolic-androgenic steroids. lgcstandards.com
Various in vitro models have been employed to investigate these transformations, including liver microsomes, hepatic S9 fractions, hepatocellular carcinoma cell lines like HepG2, primary hepatocytes from different species, isolated recombinant enzymes, and even microbial systems such as fission yeast strains and the fungus Cunninghamella elegans. ontosight.ainih.govnih.govubc.caresearchgate.netnih.govnih.govresearchgate.netlgcstandards.com
Enzyme Systems Involved in Steroid Metabolism (e.g., Cytochrome P450s, Reductases) in Cell Models
The biotransformation of methandienone in cellular models is primarily mediated by a range of enzyme systems. Cytochrome P450 enzymes (CYPs) play a central role in many phase I oxidative reactions, including hydroxylations. hmdb.caepa.govlgcstandards.com Specific CYPs, such as CYP3A4, CYP21A1, CYP11B1, and CYP11B2, have been implicated in the metabolism of methandienone or related steroids. ubc.caresearchgate.netnih.gov Recombinant systems expressing individual human CYPs are utilized to determine the specific enzymatic contributions to methandienone metabolism. ontosight.aiubc.caresearchgate.netlgcstandards.com
Reductase enzymes are crucial for the reduction of double bonds and ketone groups in the steroid structure. Enzymes like steroid 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (3αHSD) are involved in steroid metabolism, including the reduction of the A-ring and the 3-oxo group. lgcstandards.com AKR1D1 is identified as the sole human steroid 5β-reductase, responsible for the NADPH-dependent reduction of the Δ4,5 double bond.
Cytochrome P450 reductase (POR), also known as NADPH:P450 oxidoreductase, is essential for transferring electrons from NADPH to microsomal CYP enzymes, thereby supporting their catalytic activity. epa.govchemsrc.com Hydroxysteroid dehydrogenases (HSDs) are another class of enzymes involved in steroid metabolism, catalyzing the oxidation or reduction of hydroxyl and keto groups.
Conjugation Reactions: Glucuronidation and Sulfation in Cellular Systems
Following phase I transformations, methandienone metabolites often undergo phase II conjugation reactions, primarily glucuronidation and sulfation, in cellular systems. These reactions involve the attachment of polar groups, such as glucuronic acid or sulfate, to the metabolites, increasing their water solubility and facilitating their excretion. nih.govnih.govlgcstandards.comhmdb.calgcstandards.comnih.govwada-ama.org
Glucuronidation is a major conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwada-ama.org Sulfation is mediated by sulfotransferases (SULTs). nih.gov
Studies using in vitro models like bovine hepatocytes have detected both glucuronidated and sulfated metabolites after enzymatic deconjugation. nih.govresearchgate.net Research using homogenized camel liver also observed the formation of a glucuronic acid conjugate of methandienone, although sulfonic acid conjugations were not found in that specific study. pharmaffiliates.com Hepatocellular carcinoma cell lines such as HepG2 have demonstrated the capacity to perform both phase I and phase II metabolic transformations of methandienone. nih.gov
Identification of Theoretical and Predicted Metabolites from In Vitro Models
In vitro models serve as valuable tools for the identification of actual and theoretical metabolites of methandienone. These models help predict the metabolic fate of the compound based on the enzymatic reactions observed. ontosight.ainih.govnih.govresearchgate.netnih.govchem960.com
Metabolites identified or predicted from in vitro studies include various hydroxylated forms, such as 6β-hydroxymethandienone (B1165182), 16OH-MD, 18OH-MD, and 11β-hydroxymethandienone. ontosight.ainih.govnih.govubc.caresearchgate.netnih.govresearchgate.net Reduced metabolites, such as 17β-hydroxy-17α-methyl-5β-androst-1-en-3-one, have also been observed. ontosight.ai Conjugated metabolites, including glucuronides and sulfates, are also formed. nih.govnih.govresearchgate.net
The Cunninghamella elegans model predicted monohydroxylated metabolites at positions 6, 7, 14, and 15. nih.gov In studies with bovine hepatocytes, 6β-hydroxymethandienone was identified as the major metabolite, with a reported yield of 24% after 24 hours of incubation. nih.govnih.govresearchgate.net HepG2 cells have been shown to generate metabolites comparable to those found in human excretion, including long-term metabolites. nih.gov Theoretical metabolites can be proposed based on known steroid metabolic pathways and the chemical structure of methandienone. chem960.com
Comparative Metabolic Studies in Non-Human Vertebrate Models (e.g., Bovine, Camel Hepatocytes)
Comparative metabolic studies using non-human vertebrate models provide insights into the species-specific biotransformation of methandienone and can serve as alternatives or complements to human studies.
Monolayer cultures of bovine hepatocytes have been utilized to investigate the in vitro biotransformation of methandienone. nih.govnih.govresearchgate.net These studies demonstrated a significant conversion of the parent compound to metabolites, with 83% conversion observed after 24 hours. nih.govnih.govresearchgate.net The major metabolite identified in the bovine hepatocyte model was 6β-hydroxymethandienone. nih.govnih.govresearchgate.net
Research employing homogenized camel liver has also been conducted to analyze methandienone metabolites. This study identified 10 phase I metabolites and one phase II metabolite, a glucuronic acid conjugate. pharmaffiliates.com Sulfonic acid conjugations were not detected in the camel liver homogenate. pharmaffiliates.com
Medaka embryos (Oryzias latipes) have been explored as a model for the metabolism of anabolic steroids. ontosight.airesearchgate.net Medaka embryos produced mono-hydroxylated and reduced metabolites of methandienone that are also known from human biotransformation. ontosight.airesearchgate.net This model offers the advantage of allowing simultaneous assessment of biotransformation and potential toxicity. ontosight.airesearchgate.net
The zebrafish (Danio rerio) is another fish species that has been investigated as a model for studying the metabolism of doping-related compounds, including anabolic steroids. ontosight.ai
While not strictly a non-human vertebrate model for in vitro studies, the chimeric mouse model with humanized liver (transplanted with functional human hepatocytes) has been used to mimic human steroid metabolism in vivo and has contributed to the identification of new and long-term metabolites of methandienone and methyltestosterone (B1676486). uni.luthegoodscentscompany.com This model provides a valuable comparative system for understanding human-like metabolism in a living organism. uni.luthegoodscentscompany.com
Identified Metabolites and Models
| Metabolite Name | Detected/Predicted In Model(s) | Notes |
| Methandienone | Bovine hepatocytes, Camel liver homogenate, Medaka embryos, HepG2 | Parent compound |
| 6β-hydroxymethandienone | Bovine hepatocytes, Medaka embryos, Cunninghamella elegans | Major metabolite in bovine hepatocytes nih.govnih.govresearchgate.net |
| 16OH-MD | Medaka embryos | ontosight.ai |
| 18OH-MD | Medaka embryos | ontosight.ai |
| 17β-hydroxy-17α-methyl-5β-androst-1-en-3-one | Medaka embryos | Reduced form ontosight.ai |
| 17α-methyl-5β-androstane-3α,17β-diol | Not explicitly linked to a specific non-human model in results | Mentioned as a metabolite nih.govnih.gov |
| 17,17-dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol | Not explicitly linked to a specific non-human model in results | Mentioned as a metabolite nih.govnih.gov |
| 17-epimetandienone | Not explicitly linked to a specific non-human model in results | Mentioned as a metabolite nih.gov |
| 17β-methyl-5β-androst-1-ene-3α,17α-diol | Not explicitly linked to a specific non-human model in results | Mentioned as a metabolite nih.gov |
| 17β-hydroxymethyl-17α-methyl-18-nor-androst-1,4,13-trien-3-one | HepG2 cells, Chimeric mouse (humanized liver) | Long-term metabolite ubc.caresearchgate.netnih.govchem960.com |
| 17α-hydroxymethyl-17β-methyl-18-nor-androst-1,4,13-trien-3-one | HepG2 cells, Chimeric mouse (humanized liver) | Long-term metabolite nih.govwada-ama.org |
| 11β-hydroxymetandienone | Not explicitly linked to a specific non-human model in results | Formed by human CYP11B1/CYP11B2 ubc.caresearchgate.net |
| 18-hydroxymetandienone | Not explicitly linked to a specific non-human model in results | Formed by human CYP11B1/CYP11B2 ubc.caresearchgate.net |
| 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one (NorMD) | Not explicitly linked to a specific non-human model in results | Wagner-Meerwein rearrangement product ubc.caresearchgate.net |
| 6-ene-epimethandienone | Chimeric mouse (humanized liver) | Unreported metabolite found in study thegoodscentscompany.com |
| Monohydroxylated metabolites at positions 7, 14, 15 | Cunninghamella elegans | Predicted metabolites nih.gov |
| Glucuronic acid conjugate of methandienone/methandienone metabolite | Bovine hepatocytes, Camel liver homogenate, HepG2 cells | Phase II metabolite nih.govnih.govresearchgate.netpharmaffiliates.com |
| Sulfated methandienone metabolites | Bovine hepatocytes, HepG2 cells | Phase II metabolite nih.govnih.govresearchgate.net (Not found in camel liver pharmaffiliates.com) |
Advanced Analytical Methodologies for Methandienone and Its Precursors
Chromatographic Separation Techniques: Gas Chromatography (GC) and Liquid Chromatography (LC)
Chromatographic methods are essential for separating methandienone and its precursors/metabolites from complex sample matrices and from each other before detection. Gas Chromatography (GC) is a widely used technique, particularly for volatile or easily derivatizable steroids. GC is often coupled with mass spectrometry (GC-MS) for the analysis of methandienone and its metabolites, often after derivatization to improve volatility and chromatographic behavior, such as trimethylsilylation. researchgate.netbiomedres.us GC-MS methods have been developed and validated for determining methandienone traces in biological fluids. rjptonline.orgresearchgate.net
Liquid Chromatography (LC) is another crucial separation technique, especially for less volatile or thermally labile compounds. LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS). helsinki.firesearchgate.netnih.govnih.govacs.org LC-MS/MS methods utilizing electrospray ionization (ESI) have been developed for the analysis of various anabolic steroids, including methandienone and its metabolites. helsinki.fiacs.org LC-HRMS has also been applied to identify and characterize methandienone metabolites. researchgate.netnih.gov Chromatographic separation in LC is often achieved using reversed-phase columns, such as C18 columns, with mobile phases typically consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with acidic additives like formic acid. researchgate.netrsc.org
Mass Spectrometry (MS) for Identification and Structural Elucidation: Fragmentation Patterns
Mass spectrometry is a powerful tool for the identification and structural elucidation of methandienone and its related compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It typically results in significant fragmentation of the molecule, providing detailed structural information through the analysis of fragment ions. quora.com EI mass spectra of trimethylsilylated methandrostenolone (B1676361) derivatives show characteristic fragmentation patterns. nist.gov
Chemical Ionization (CI) is a softer ionization technique compared to EI, which typically produces a protonated molecule ([M+H]+) or other adduction ions with less fragmentation. quora.comnih.gov CI can be advantageous for determining the molecular weight of the analyte and can provide different fragmentation patterns compared to EI, which can be complementary for structural elucidation. nih.govresearchgate.net GC-CI-MS/MS methods have been developed for the detection of anabolic steroids, including methandienone metabolites, and CI has shown increased sensitivity compared to EI in some applications. nih.govresearchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis. This technique allows for the selection of a precursor ion, its fragmentation (e.g., through collision-induced dissociation, CID), and the analysis of the resulting product ions. acs.orgnih.gov MS/MS is highly selective and sensitive, making it invaluable for the detection and confirmation of target analytes in complex matrices. dshs-koeln.deoup.com LC-MS/MS is widely used for the analysis of methandienone and its metabolites, offering high sensitivity and specificity. helsinki.finih.govacs.orgaruplab.com Selected Reaction Monitoring (SRM) is a common MS/MS acquisition mode that monitors specific precursor-to-product ion transitions, providing high sensitivity for targeted analysis. nih.govresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of ions. helsinki.fi HRMS, often coupled with LC (LC-HRMS), is used for both targeted and untargeted screening of methandienone and its metabolites. helsinki.firesearchgate.netnih.gov The high mass accuracy of HRMS helps differentiate target analytes from interfering compounds with similar nominal masses. oup.com LC-HRMS methods using Orbitrap mass analyzers have been applied for the identification of methandienone and its metabolites. biomedres.us
Fragmentation Analysis and Structure-Fragmentation Relationships (SFR)
Analyzing the fragmentation patterns observed in mass spectrometry provides crucial information about the structure of methandienone and its metabolites. researchgate.netnih.govacs.orgpearson.com Under EI conditions, steroids often undergo characteristic cleavages of the steroid ring system and losses of substituents. tandfonline.com For trimethylsilylated 17α-methyl-17β-hydroxy steroids, a characteristic abundant fragment ion is often observed corresponding to the cleavage of the D-ring. tandfonline.com
In MS/MS, collision-induced dissociation (CID) of protonated molecules or other ions generates product ions whose masses and abundances are related to the structure of the precursor ion. Studying the structure-fragmentation relationships (SFR) helps in the identification of known compounds and the structural elucidation of unknown metabolites. acs.orgnih.gov Small differences in the chemical structure of steroids, such as the presence of double bonds or methyl groups, can lead to significantly different fragmentation pathways. acs.org For example, characteristic fragmentation patterns representing the intact 3-keto-1,4-diene structure, along with typical product ions related to the C/D-ring structure, are used to characterize methandienone metabolites. researchgate.netnih.gov
Data on fragmentation patterns can be compiled and used for identification purposes. For instance, LC-MS data for methandrostenolone ([M+H]+ at m/z 301.2162) show characteristic product ions such as m/z 121.0651 and 149.1328. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Intermediate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, including synthetic intermediates of methandienone. While often requiring larger sample quantities compared to MS, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used. Analysis of chemical shifts, coupling constants, and correlation spectroscopy (COSY, HSQC, HMBC) allows for the unambiguous assignment of signals to specific nuclei and the confirmation of structural features. unimi.itmdpi.comresearchgate.net NMR is particularly valuable for characterizing the structure and stereochemistry of synthetic intermediates and confirming the identity of synthesized reference compounds. unimi.itmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region, which is related to the presence of chromophores, such as conjugated double bonds or carbonyl groups. Methandienone, with its α,β-unsaturated ketone in ring A, exhibits a characteristic UV absorption maximum around 240 nm. nih.gov
Both IR and UV-Vis spectroscopy can be used in reaction monitoring during the synthesis of methandienone or its precursors to track the disappearance of starting materials and the formation of products based on changes in their characteristic spectra. nih.gov IR spectra of methandienone show characteristic absorption maxima related to its functional groups. researchgate.net While UV-Vis can be used for quantitative analysis based on absorbance, IR is more useful for structural identification due to its richer spectra.
Environmental Analytical Chemistry: Detection in Aquatic and Terrestrial Matrices
The detection of anabolic steroids, including methandienone, in environmental waters and soils is crucial for assessing their environmental prevalence and potential fate. Wastewater treatment plants (WWTPs) can act as point sources of anthropogenic pollutants, including synthetic androgens, to receiving waters. nih.gov Sensitive and simplified methods are required to quantify these pollutants in complex environmental matrices, especially given that some endocrine-disrupting chemicals (EDCs) are bioactive at low concentrations. nih.gov While analyses of EDCs have historically focused primarily on estrogens in wastewater, there is a growing recognition of the presence and potential impact of androgens. nih.gov Studies have detected synthetic androgens like boldenone (B1667361) in wastewater influent, sometimes at concentrations up to 290 ng/L. nih.govacs.org The potential for contamination of the food chain by active substances following environmental pollution of water and soils by medicines and prohibited substances like anabolic steroids used in agriculture also highlights the importance of environmental monitoring. eurofins.com
Methandienone (also known as metandienone or methandrostenolone) is a synthetic androgenic steroid. nih.govwikipedia.org Its presence in the environment can result from various waste streams. nih.gov Analytical methods for detecting anabolic steroids in environmental matrices often utilize techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS). nih.govnih.govcore.ac.ukresearchgate.netwashington.edu These methods are capable of achieving low detection limits required for environmental monitoring. nih.govnih.govcore.ac.ukresearchgate.net
Sample Preparation and Extraction Techniques for Environmental Samples
Effective sample preparation and extraction are critical steps in the analysis of methandienone and other steroids in complex environmental matrices like water, soil, and sediment. These steps aim to isolate and concentrate the target analytes while removing interfering substances.
Solid-phase extraction (SPE) is a conventional and commonly used method for steroid extraction, cleanup, and concentration from environmental and wastewater matrices. nih.govcore.ac.uk SPE can be performed using various sorbent materials, such as C18 or hydrophilic-lipophilic balance (HLB) cartridges. core.ac.ukresearchgate.netnih.govscite.ai For instance, SPE with HLB cartridges has been found suitable for the quantitative extraction of methandienone from samples with high accuracy, sensitivity, and precision. researchgate.netnih.gov The use of specific washing solutions, such as 15% methanol aqueous solution and 2% ammonia, can further improve recovery rates during SPE of androgens from water samples. scite.ai
Liquid-liquid extraction (LLE) is another method used for extracting steroids from environmental samples. core.ac.ukresearchgate.net However, LLE often requires large volumes of organic solvents and may necessitate additional cleanup steps. core.ac.ukresearchgate.net Compared to SPE, direct large-volume injection (LVI) in conjunction with techniques like HPLC-MS/MS can reduce the amount of labor, solvents, and materials needed, as it requires minimal sample pre-treatment such as centrifugation or filtration. nih.gov
For solid and semi-solid samples, including soils and sediments, extraction procedures often involve mixing the sample with anhydrous sodium sulfate, drying, and then extracting with organic solvents like hexane:acetone using techniques such as Soxhlet extraction. epa.gov Extraction of the solid phase associated with wastewater influent has also been performed using methanol as a solvent to assess analyte loss due to sample centrifugation. nih.gov
Sample preparation methods are continuously being developed and optimized to improve efficiency, reduce solvent consumption, and minimize matrix effects. tandfonline.commdpi.com Novel materials for SPE and microextraction techniques are also being explored for the determination of steroid hormones in various matrices, including environmental samples. researchgate.netmdpi.com
Trace-Level Quantification in Complex Environmental Systems
Quantifying methandienone and its precursors at trace levels in environmental matrices presents challenges due to the complexity of the sample matrix and the low concentrations at which these compounds may be present. Advanced analytical techniques, primarily coupled with mass spectrometry, are essential for achieving the required sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the trace analysis of anabolic steroids in environmental waters. nih.govacs.orgnih.govcore.ac.ukresearchgate.net This method allows for the separation of analytes by LC before their detection and quantification by MS/MS. LC-MS/MS often does not require derivatization, which can simplify sample processing compared to some GC-based methods. core.ac.ukwashington.edu However, matrix interference can still pose potential problems in LC-MS(-MS) analysis of steroids in water at ng/L levels, necessitating effective sample preparation procedures involving extraction and enrichment. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are also employed for the analysis of anabolic steroids in environmental matrices. researchgate.netwashington.eduepa.gov GC-MS/MS methods have been applied to quantitatively detect trace levels of steroid metabolites in environmental samples like receiving waters and solids. washington.edu Derivatization is often required to make steroids sufficiently volatile for GC analysis, such as silylation to form trimethylsilyl-ethers. epa.gov Despite the need for derivatization, GC-MS/MS can provide high selectivity and sensitivity. researchgate.netwashington.edu
Detection limits for anabolic steroids in environmental water samples using these advanced methods can range from low ng/L to µg/L levels. For instance, a method for analyzing androgenic steroids in environmental waters by LVI-HPLC-MS/MS reported detection limits ranging from 1.2 to 360 ng/L. nih.govnih.gov Another study using LC-MS-MS combined with solid-phase disk extraction cleanup for fifteen androgens in wastewater reported detection limits in the ng/L range. core.ac.uk For soil samples, detection limits for trenbolone (B1683226) metabolites using GC/MS/MS were reported in the ng/g dry weight range. washington.edu
Trace analysis methods often involve the use of internal standards, including isotopically labeled analogs, to improve quantitation accuracy and account for matrix effects. nih.govepa.gov The optimization of chromatographic and mass spectrometric conditions, such as using selective reaction monitoring (SRM) mode in GC-MS/MS, is crucial for achieving the necessary sensitivity and selectivity for trace-level quantification in complex environmental systems. researchgate.netwashington.edu
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Theories
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in computational chemistry, providing insights into the electronic structure and reactivity of molecules at an atomic level. wikipedia.orggoogle.comsimonsfoundation.orgarxiv.org These calculations solve the Schrödinger equation for a molecule, often employing approximations like the Born-Oppenheimer approximation. wikipedia.orgarxiv.org Methods such as Density Functional Theory (DFT) or Hartree-Fock calculations are used to determine properties like molecular geometry, energies of molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potentials. wikipedia.orggoogle.comsimonsfoundation.orgkent.edu
For steroid molecules like Methandienone, quantum chemical calculations can help elucidate how the specific arrangement of atoms and functional groups influences the electron distribution and potential sites for chemical reactions, including metabolic transformations or interactions with amino acid residues in a receptor binding site. While general applications of quantum chemistry to electronic structure are well-established kent.edupnas.orgacs.org, specific detailed quantum chemical calculation data for Methandienone were not found in the provided search results. However, such calculations could provide valuable information on its electronic properties, which are crucial for understanding its reactivity and interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms for Steroid Derivatives
QSAR modeling establishes mathematical relationships between the structural or physicochemical properties of a set of compounds and their observed biological activities. chemicalbook.comnipne.ronih.govnih.govrsc.orgnih.gov This approach is widely used in medicinal chemistry and drug design to predict the activity of new compounds and to understand which molecular features are important for biological activity. nih.govnih.govrsc.org For steroid derivatives, QSAR studies aim to correlate structural variations with differences in activity, such as binding affinity to nuclear receptors like the AR. researchgate.netchemrxiv.orgnih.gov
The core principle behind QSAR is the similarity-property principle, which posits that structurally similar compounds tend to exhibit similar biological effects. nipne.ro By quantifying structural features using molecular descriptors and correlating them with biological activity using statistical methods, predictive models can be developed. chemicalbook.comrsc.orgnih.gov
Molecular Descriptors and Feature Selection for Biological Activity Prediction
Molecular descriptors are numerical values that represent various aspects of a molecule's structure and properties. These can include 1D, 2D, and 3D descriptors. chemicalbook.comnih.gov Examples relevant to steroids and their interaction with receptors include:
Physicochemical descriptors: Such as lipophilicity (logP), molecular weight, and polarizability. chemicalbook.comnih.govresearchgate.netchemrxiv.orgnih.gov
Electronic descriptors: Including partial charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moment. chemicalbook.comnih.govresearchgate.netchemrxiv.orgnih.gov
Steric descriptors: Describing the molecule's shape and bulkiness. nih.govchemrxiv.orgnih.gov
Topological descriptors: Based on the molecule's connectivity and graph theory. chemicalbook.com
Feature selection is a crucial step in QSAR model development, involving the identification of the most relevant descriptors that contribute significantly to the observed biological activity. rsc.orgchemrxiv.org This process helps to build robust and interpretable models. rsc.org For steroid derivatives, studies have shown that hydrophobicity, the steroidal nucleus, bulkiness, and the presence of hydrogen bond donors at specific positions are important features influencing receptor binding affinity. chemrxiv.orgnih.gov
Predictive Models for Theoretical Ligand-Receptor Binding Affinity
Predictive models for theoretical ligand-receptor binding affinity aim to estimate how strongly a molecule will bind to a biological target, such as the androgen receptor for Methandienone. These models can be based on QSAR, molecular docking, or a combination of computational techniques. wikipedia.orgpnas.orgacs.orgchemrxiv.orgfrontiersin.orgwustl.edu
QSAR models can correlate molecular descriptors with experimentally determined binding affinities (e.g., IC50 or Ki values) to build predictive equations. researchgate.netchemrxiv.orgnih.gov Linear regression and more advanced machine learning algorithms are commonly used for this purpose. nih.govrsc.orgnih.gov
Molecular docking is a structure-based technique that predicts the preferred binding orientation (pose) of a ligand within the binding site of a receptor protein and estimates the binding energy. frontiersin.orgwustl.edu This provides a theoretical binding affinity score. Studies involving molecular docking of anabolic steroids, including Methandienone, to the human androgen receptor ligand-binding domain (hARLBD) have been conducted. One study indicated that Methandienone exhibited a high binding affinity for hARLBD compared to other tested oral anabolic steroids. nipne.ro Molecular docking can also be used to explore interactions with other nuclear receptors. researchgate.net Combining docking with other methods, such as molecular dynamics simulations and free energy calculations, can further improve the accuracy of binding affinity predictions. wikipedia.orgpnas.orgacs.orgwustl.edu
Pharmacophore Modeling and Virtual Screening Approaches for Steroid Analogues
Pharmacophore modeling defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govwustl.eduwikipedia.orginchem.orguci.eduacs.org Pharmacophore models can be derived from the structures of known active ligands (ligand-based) or from the 3D structure of the target protein (structure-based). wikipedia.orginchem.orgacs.org
These models are valuable tools for virtual screening, a computational technique used to search large databases of chemical compounds to identify potential new ligands with the desired activity. nih.govrsc.orgnih.govwustl.eduacs.org By using a pharmacophore model as a 3D query, compounds that possess the required spatial arrangement of chemical features can be identified and prioritized for experimental testing. nih.govwustl.eduacs.org
Pharmacophore modeling and virtual screening have been applied to identify inhibitors of enzymes involved in steroid metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2). acs.orgnih.gov While specific pharmacophore models or virtual screening campaigns focused solely on identifying Methandienone analogues as AR agonists were not detailed in the search results, these methods are applicable to the discovery and design of new steroid analogues with specific receptor binding profiles. researchgate.net
In Silico Prediction of Metabolic Transformations and Product Formation
In silico prediction of metabolic transformations aims to predict how a compound is likely to be metabolized in a biological system, typically in the liver by enzymes like cytochrome P450 (CYP) enzymes. nih.govfrontiersin.orgwikipedia.orgnih.gov Understanding the metabolic fate of a compound is crucial for assessing its pharmacokinetic properties and potential for drug-drug interactions or the formation of active or toxic metabolites. nih.govwikipedia.orgnih.gov
Computational methods for metabolism prediction include rule-based systems, machine learning approaches, and methods that combine docking with molecular orbital calculations to predict sites of metabolism (SOMs) and metabolic products. nih.govfrontiersin.orgnih.gov These tools can simulate Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II conjugations (e.g., glucuronidation, sulfation). nih.govfrontiersin.orgwikipedia.org
Methandienone undergoes hepatic metabolism and is excreted in urine. wikipedia.orgwikidoc.org While experimental studies have identified its urinary metabolites using techniques like gas chromatography-mass spectrometry wikidoc.orginchem.org and in vitro studies using human liver microsomes and hepatocytes have explored its metabolic pathways, detailed in silico prediction studies specifically for Methandienone's metabolic transformations were not prominently featured in the provided search results. However, general in silico metabolism prediction tools and methodologies are available and could be applied to predict potential metabolic pathways and products for Methandienone. nih.govfrontiersin.orgnih.gov
Future Directions in Academic Research on Methandienone and Steroid Chemistry
Development of Novel and Green Synthetic Methodologies
Research into the synthesis of steroids, including methandienone, is exploring novel and environmentally friendly approaches. Traditional chemical synthesis methods can be complex and involve the use of hazardous reagents and conditions. Microbial biotransformation techniques offer a promising alternative for the synthesis of stereoselective and regioselective steroid analogues under milder, ambient conditions researchgate.net. This method utilizes microorganisms such as bacteria, fungi, algae, and yeast to catalyze specific chemical reactions on steroid substrates, potentially reducing the need for expensive and toxic chemicals researchgate.net. Studies have demonstrated the successful microbial transformation of methandienone using filamentous fungi like Rhizopus oryzae, yielding various hydroxylated and oxidized analogues researchgate.net. The development of such green synthetic methodologies is crucial for reducing the environmental impact of steroid production and exploring novel steroid structures with potential pharmacological interest.
Advancements in Theoretical and Computational Modeling of Steroid-Receptor Dynamics
Understanding the interaction between steroids like methandienone and their biological targets, particularly the androgen receptor (AR), is fundamental to comprehending their effects. Theoretical and computational modeling techniques, such as molecular dynamics simulations and docking studies, play a vital role in elucidating the intricacies of steroid-receptor binding, conformational changes, and downstream signaling pathways nih.gov. These methods can provide insights into the binding affinity and specificity of methandienone and its metabolites to the AR, helping to explain their varying anabolic and androgenic effects. Furthermore, computational approaches can assist in predicting the metabolism and pharmacokinetic properties of novel steroid analogues, guiding the design of compounds with desired biological profiles. Continued advancements in computational power and algorithms will enable more accurate and comprehensive simulations, leading to a deeper understanding of steroid-receptor dynamics at the molecular level.
Innovation in Ultra-Trace Analytical Techniques for Environmental Monitoring
The presence of anabolic-androgenic steroids, including methandienone, in the environment is an area of growing concern. uq.edu.au Developing highly sensitive and selective analytical techniques is essential for monitoring their occurrence in various matrices such as water, soil, and biological samples at ultra-trace levels. researchgate.netmdpi.com Research is focused on innovating techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) for the detection and quantification of methandienone and its metabolites in complex environmental samples. researchgate.netrjptonline.orgacs.org Advances in sample preparation methods, such as solid-phase extraction (SPE) and immunoaffinity chromatography (IAC), are also being explored to improve the extraction and preconcentration of steroids from environmental matrices, enhancing the sensitivity of detection. researchgate.netmdpi.com The development of rapid, cost-effective, and portable analytical methods is crucial for widespread environmental monitoring and assessing the potential ecological impact of these compounds.
Data Table: Example of Methandienone Detection in Environmental Samples
While specific detailed data tables on methandienone environmental detection were not extensively available in the search results, one study mentioned detecting methandienone in beef meat samples. researchgate.net
| Sample Matrix | Analyte | Concentration (ng/g) | Analytical Method |
| Beef Meat | Methandienone | 30 | GC-MS |
Note: This table is illustrative based on a mentioned finding and does not represent a comprehensive dataset.
Exploration of Novel Biotransformation Pathways in Diverse Biological Systems (Non-Human)
Investigating the biotransformation of methandienone and other steroids in non-human biological systems, such as microorganisms, plants, and animals, provides valuable insights into their metabolic fate and can lead to the discovery of novel metabolites. researchgate.netju.edu.jo Microbial biotransformation studies, as mentioned earlier, are particularly important for their potential in producing diverse steroid derivatives. researchgate.netresearchgate.net Research in this area explores the enzymatic pathways involved in the modification of steroid structures, including hydroxylation, oxidation, reduction, and conjugation. researchgate.net Understanding these pathways in different organisms can contribute to the development of new synthetic strategies, the identification of biomarkers for exposure, and the assessment of the environmental persistence and transformation of steroids. Studies on the biotransformation of related steroids in microorganisms like Mycobacterium have shown the potential for producing valuable pharmaceutical intermediates. asm.org Further exploration of novel biotransformation pathways in diverse non-human systems holds promise for both basic scientific understanding and potential biotechnological applications.
Q & A
Q. How can researchers ensure reproducibility when analyzing this compound’s toxicological profile?
-
Adopt OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent LD₅₀ studies), documenting deviations from established protocols .
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Share raw data (e.g., histopathology images, serum biomarker levels) and statistical code in supplementary materials to enable independent verification .
研究方法是越详细越好吗?02:38 -
Perform inter-laboratory comparisons using blinded samples to quantify methodological variability .
Methodological Frameworks and Tools
- Data Analysis : Use software like GraphPad Prism or R for nonlinear regression of dose-response relationships. Report confidence intervals and p-values with exact values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .
- Ethical Compliance : Align human studies with IRB protocols, emphasizing informed consent for vulnerable populations (e.g., pregnant individuals in teratogenicity studies) .
- Reporting Standards : Follow CONSORT guidelines for clinical trials or ARRIVE for animal studies, detailing randomization, blinding, and attrition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
